1H-Benzotriazole-5-carbonyl chloride
Overview
Description
1H-Benzotriazole-5-carbonyl chloride is a chemical compound with the molecular formula C7H4ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. The compound is characterized by the presence of a carbonyl chloride group attached to the benzotriazole ring, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Benzotriazole derivatives are known to interact with various molecular targets, conferring unique physicochemical properties .
Mode of Action
1H-Benzotriazole-5-carbonyl chloride, like other benzotriazole derivatives, is characterized by its unique reactivity. The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Biochemical Pathways
Benzotriazole derivatives have been shown to participate in various reactions, contributing to the synthesis of complex structures .
Pharmacokinetics
The physicochemical properties of benzotriazole derivatives suggest that they may have good stability and reactivity, which could influence their pharmacokinetic profile .
Result of Action
The unique reactivity of benzotriazole derivatives can lead to various outcomes depending on the molecular context .
Action Environment
The action of this compound, like other benzotriazole derivatives, can be influenced by environmental factors. These compounds are known for their stability under a variety of conditions , suggesting that they may retain their activity in diverse environments.
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole-5-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable coordination compounds with metal ions, which can influence enzymatic activities and protein functions . The compound’s interaction with enzymes such as cytochrome P450 and metalloproteases has been studied extensively. These interactions often involve the formation of coordination bonds between the nitrogen atoms of the benzotriazole ring and the metal ions in the enzyme’s active site . Additionally, this compound can act as a ligand, modulating the activity of metalloproteins and influencing biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been observed to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This inhibition can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through coordination bonds, hydrogen bonds, and π-π stacking interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, this compound can inhibit metalloproteases by binding to the metal ion in the enzyme’s active site, preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of benzotriazole and hydrochloric acid . This degradation can affect the compound’s activity and its interactions with biomolecules. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function . Higher doses can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses having minimal impact and higher doses leading to significant changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can be metabolized through hydrolysis, leading to the formation of benzotriazole and hydrochloric acid . Additionally, it can interact with enzymes involved in oxidative metabolism, such as cytochrome P450, leading to the formation of reactive intermediates and metabolites . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production . Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzotriazole-5-carbonyl chloride can be synthesized through the reaction of benzotriazole with phosgene or thionyl chloride. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize the formation of by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form 1H-Benzotriazole-5-carboxylic acid.
Common Reagents and Conditions:
Amines: React with this compound in the presence of a base such as triethylamine to form amides.
Alcohols and Thiols: React under mild conditions to form esters and thioesters.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
1H-Benzotriazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1H-Benzotriazole-5-carboxylic acid: Similar structure but lacks the carbonyl chloride group.
1H-Benzotriazole-6-carbonyl chloride: Positional isomer with the carbonyl chloride group at a different position on the benzotriazole ring.
Uniqueness: 1H-Benzotriazole-5-carbonyl chloride is unique due to its specific reactivity and the position of the carbonyl chloride group, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds .
Properties
IUPAC Name |
2H-benzotriazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLOOASHNOITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622549 | |
Record name | 2H-Benzotriazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46053-85-4 | |
Record name | 2H-Benzotriazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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